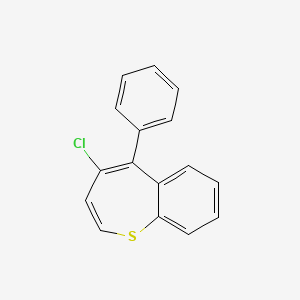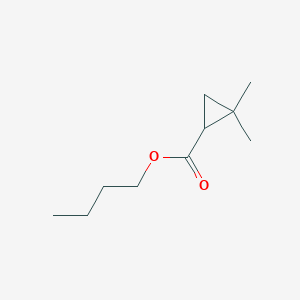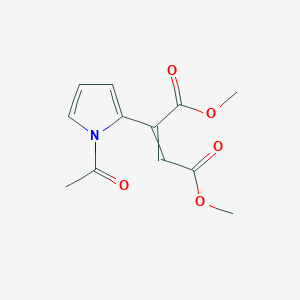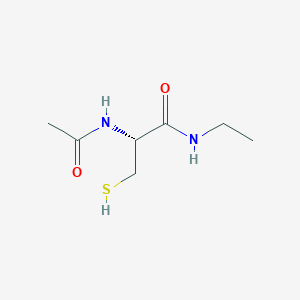
5-Nitrofurfurylselenocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrofurfurylselenocyanide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial and antiprotozoal properties. The presence of the nitro group and the selenocyanide moiety in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrofurfurylselenocyanide typically involves the reaction of 5-nitrofurfural with potassium selenocyanate (KSeCN) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Nitrofurfural+KSeCN→this compound+KCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitrofurfurylselenocyanide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The selenocyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-nitrofurfurylamine.
Reduction: Formation of 5-aminofurfurylselenocyanide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Nitrofurfurylselenocyanide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antibacterial and antiprotozoal properties.
Medicine: Potential use in developing new antimicrobial agents.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Nitrofurfurylselenocyanide involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Nifuroxazide: Used for intestinal infections.
Furazolidine: Known for its antiprotozoal activity.
Uniqueness
5-Nitrofurfurylselenocyanide is unique due to the presence of the selenocyanide group, which imparts distinct chemical and biological properties compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
65315-63-1 |
|---|---|
Formule moléculaire |
C6H4N2O3Se |
Poids moléculaire |
231.08 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl selenocyanate |
InChI |
InChI=1S/C6H4N2O3Se/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2 |
Clé InChI |
ZZECLBQIFKIUIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
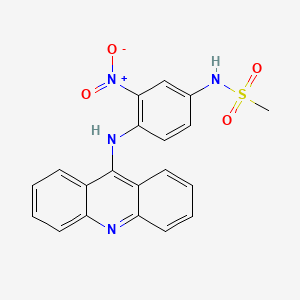

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
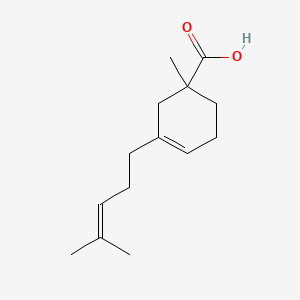

![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
